molecular formula C11H20N2O2 B13881171 (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone

(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone

Cat. No.: B13881171
M. Wt: 212.29 g/mol
InChI Key: RNDSSNXUXLUSTR-UHFFFAOYSA-N
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Description

(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a piperazinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone typically involves multiple steps, including reduction, acylation, Friedel-Crafts reaction, chlorination, and basic fluxing reactions. The process begins with the reduction of a precursor compound, followed by acylation to introduce the methanone group. The Friedel-Crafts reaction is then employed to attach the piperazinyl group to the cyclohexyl ring. Chlorination and basic fluxing reactions are used to further modify the compound and achieve the desired structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The piperazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperazinyl derivatives.

Scientific Research Applications

(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazinylmethanone moiety can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is unique due to the combination of the hydroxycyclohexyl and piperazinylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(1-hydroxycyclohexyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H20N2O2/c14-10(13-8-6-12-7-9-13)11(15)4-2-1-3-5-11/h12,15H,1-9H2

InChI Key

RNDSSNXUXLUSTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCNCC2)O

Origin of Product

United States

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